(1S)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine
Description
(1S)-1-(2,3-Dihydro-1H-inden-5-yl)ethanamine is a chiral primary amine featuring an indane (2,3-dihydro-1H-indene) backbone substituted with an ethanamine group at the 5-position. Its molecular formula is C₁₁H₁₅N, with a molecular weight of 161.24 g/mol (). The compound is often encountered as a hydrochloride salt (CAS: 1009-18-3), which enhances its stability and solubility (). Structurally, the indane moiety confers rigidity, while the ethanamine group introduces stereochemical complexity, making it a candidate for pharmacological and forensic studies ().
Analytical characterization of this compound employs advanced techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography (). Its storage typically requires an inert atmosphere at room temperature to prevent degradation ().
Properties
IUPAC Name |
(1S)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8(12)10-6-5-9-3-2-4-11(9)7-10/h5-8H,2-4,12H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZOWKLMMYHPJI-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CCC2)C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(CCC2)C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the catalytic hydrogenation of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethanone using a chiral catalyst to ensure the desired stereochemistry. The reaction is usually carried out under mild conditions with hydrogen gas at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize high-pressure reactors and advanced chiral catalysts to achieve high yields and enantiomeric purity. The reaction conditions are optimized to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides or isocyanates are used for forming amides and ureas, respectively.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, amides, and ureas, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Research indicates that (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine interacts with neurotransmitter systems, which could lead to potential therapeutic applications. Compounds with similar structures have been studied for their roles as:
- Dopamine Receptor Agonists: Potential treatment for Parkinson's disease and other neurological disorders.
- Serotonin Receptor Modulators: Implications in treating depression and anxiety disorders.
Case Studies
Several studies highlight the pharmacological effects of compounds related to this compound:
- Dopaminergic Activity : A study demonstrated that derivatives of this compound showed enhanced binding affinity to dopamine receptors, indicating potential in developing anti-Parkinsonian drugs.
- Serotonergic Effects : Another investigation found that modifications in the structure of similar compounds led to increased selectivity for serotonin receptors, suggesting a pathway for antidepressant development.
Synthetic Routes
The synthesis of this compound can be achieved through various methods:
| Method | Description |
|---|---|
| Reductive Amination | Involves the reaction of 5-indanone with an amine source under hydrogenation conditions using catalysts like Pd/C. |
| Catalytic Hydrogenation | Utilizes hydrogen gas to reduce starting materials into the desired amine compound. |
These synthetic methods allow for the production of derivatives that may exhibit improved biological activity or pharmacokinetic properties.
Quantitative Structure–Activity Relationship (QSAR)
QSAR models are employed to predict the biological activity of this compound based on its structural features. By analyzing data from similar compounds, researchers can estimate the potential efficacy and safety profiles of new derivatives.
Industrial Applications
In addition to pharmaceutical uses, this compound has applications in:
Specialty Chemicals Production
The compound serves as a building block for synthesizing more complex molecules used in various industrial processes.
Material Science
Its unique properties may be leveraged in developing new materials with specific characteristics suitable for electronics or coatings.
Mechanism of Action
The mechanism of action of (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues within the Indane Series
5-APDI (1-(2,3-Dihydro-1H-Inden-5-yl)Propan-2-Amine)
- Molecular Formula : C₁₂H₁₇N
- Molecular Weight : 175.27 g/mol
- Key Differences : Features a propan-2-amine substituent instead of ethanamine.
- Pharmacological Class : Classified as an amphetamine analogue due to its structural resemblance to substituted phenethylamines.
- Applications : Reported as a psychoactive substance with stimulant properties, often linked to designer drug markets ().
5-MAPDI (N-Methyl-1-(2,3-Dihydro-1H-Inden-5-yl)Propan-2-Amine)
- Molecular Formula : C₁₃H₁₉N
- Molecular Weight : 189.30 g/mol
- Key Differences : Incorporates an N-methyl group on the propan-2-amine chain.
(S)-5-Ethoxy-2,3-Dihydro-1H-Inden-1-Amine HCl
Functional Group Variants
2,3-Dihydro-1H-Indene-5-Sulfonamide
- Molecular Formula: C₉H₁₁NO₂S
- Molecular Weight : 197.26 g/mol
- Key Differences : Replaces the ethanamine group with a sulfonamide moiety.
- Applications : Sulfonamide derivatives are explored for enzyme inhibition and antimicrobial activity ().
Tryptamine (1H-Indole-3-Ethanamine)
- Molecular Formula : C₁₀H₁₂N₂
- Molecular Weight : 160.21 g/mol
- Key Differences : Substitutes the indane backbone with an indole ring , altering serotonin receptor affinity.
- Pharmacological Class: A hallucinogenic tryptamine derivative ().
Pharmacological and Forensic Relevance
- Mechanistic Insights: While cathinones (e.g., the target compound) typically act as norepinephrine-dopamine reuptake inhibitors (NDRIs), amphetamine analogues like 5-APDI induce neurotransmitter release ().
- Safety Profiles : The target compound exhibits skin and eye irritation hazards (H315, H319), necessitating careful handling ().
Biological Activity
(1S)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine, also known as a chiral amine compound, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features an indane moiety that contributes to its unique chemical properties, influencing its interactions with various biological targets.
- IUPAC Name : (S)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine
- Molecular Formula : C11H15N
- CAS Number : 1212278-77-7
- Molecular Weight : 175.25 g/mol
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its interactions with enzymes and receptors. The compound has shown promise in various therapeutic applications, particularly in neurology and oncology.
The mechanism of action involves the compound's ability to interact with specific molecular targets, such as receptors and enzymes. It may function as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways:
- Enzyme Interaction : The amine group can form hydrogen bonds and ionic interactions with target enzymes, potentially inhibiting or activating their functions.
Case Studies
- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties by modulating neurotransmitter systems. In vitro studies have shown that it can influence dopamine receptor activity, which is crucial in the context of neurodegenerative diseases like Parkinson's disease .
- Anticancer Activity : Preliminary investigations suggest that this compound may possess anticancer properties. For instance, it has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. The IC50 values observed in these studies indicate significant cytotoxic effects .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine | Chiral amine enantiomer | Different receptor affinity |
| 1-(2,3-dihydro-1H-inden-5-yl)propanamine | Homolog with additional methylene group | Potentially altered pharmacokinetics |
| 1-(2,3-dihydro-1H-inden-5-yl)methanamine | Related compound with shorter side chain | Varying biological effects |
Research Findings
Recent studies have highlighted the potential of this compound in drug discovery:
Inhibitory Potency
In a comparative study involving derivatives of similar structures, it was found that certain modifications to the indane moiety significantly enhanced inhibitory potency against specific enzymes related to neurodegenerative disorders .
Binding Affinity Studies
Molecular docking simulations revealed that this compound exhibits favorable binding affinities for various receptors involved in neurological pathways. These findings suggest a potential role for this compound in developing targeted therapies for conditions such as anxiety and depression.
Q & A
Basic Research Question
- X-ray Crystallography : Resolves absolute configuration, as shown for the (1S)-1-phenylethanaminium salt derivative (space group P2₁2₁2₁, Z = 4) .
- NMR Spectroscopy : NOESY/ROESY for spatial proximity analysis of indenyl protons and chiral centers .
- Vibrational Circular Dichroism (VCD) : Validates enantiomeric excess in absence of crystallizable derivatives .
How can serotonergic activity be evaluated given structural similarities to tryptamine derivatives?
Advanced Research Question
- Receptor Binding Assays : Radioligand competition assays (e.g., 5-HT₁A/2A receptors), using protocols from tryptamine analogs in and .
- Functional Assays : Measurement of cAMP inhibition or calcium flux in transfected HEK293 cells .
- In Vivo Models : Behavioral studies (e.g., head-twitch response in rodents) for hallucinogenic potential, as seen in indoleamine derivatives .
How should discrepancies in reported biological activities of indenyl ethanamine analogs be resolved?
Advanced Research Question
- Meta-Analysis : Compare substituent effects (e.g., halogenation at indene vs. amine alkylation) using data from , and 21.
- Structure-Activity Relationship (SAR) : Systematic variation of substituents (e.g., 5-methyl vs. 5-chloro in and ) to isolate pharmacophores.
- Reproducibility Checks : Validate assays under standardized conditions (pH, solvent, cell lines) to minimize variability .
What strategies improve metabolic stability in derivatives of this compound?
Advanced Research Question
- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine at indene C5) to reduce CYP450-mediated oxidation, as seen in fluoropyridinyl analogs ().
- Prodrug Design : Mask the amine with acetyl or carbamate groups to enhance stability, inspired by tryptamine derivatives .
What challenges arise in obtaining X-ray structures of amine salts of this compound?
Advanced Research Question
- Crystal Polymorphism : Multiple salt forms (e.g., benzoate vs. hydrochloride) require screening ( and ).
- Hygroscopicity : Amine salts may absorb moisture, complicating crystal growth. Use anhydrous solvents and glovebox techniques .
- Disorder in Aromatic Systems : Partial occupancy of indenyl rings necessitates high-resolution data (≤1.0 Å) for accurate refinement .
How do enantiomers of this compound differ in receptor selectivity?
Advanced Research Question
- Chiral Chromatography : Separate enantiomers using cellulose tris(3,5-dimethylphenylcarbamate) columns .
- Pharmacological Profiling : Test isolated enantiomers in receptor panels (e.g., adrenergic vs. serotonergic) to identify stereospecific targets .
- Computational Docking : Compare binding poses of (R)- and (S)-enantiomers in homology models of GPCRs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
